This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and BenchChem, which provide detailed specifications and synthesis methods for laboratory use. It falls under the category of halogenated amino acids, which are known for their diverse biological activities and applications in medicinal chemistry .
The synthesis of (2R,3R)-2-Amino-3-bromobutanoic acid; hydrochloride typically involves the bromination of a precursor such as (2R,3R)-2-amino-3-butanol. The general steps include:
Industrial production may utilize continuous flow reactors to optimize yield and purity through controlled conditions.
The molecular structure of (2R,3R)-2-Amino-3-bromobutanoic acid; hydrochloride features:
The structural formula can be represented as follows:
This configuration contributes to its unique reactivity and interactions in biological systems .
(2R,3R)-2-Amino-3-bromobutanoic acid; hydrochloride is involved in various chemical reactions:
The mechanism of action for (2R,3R)-2-Amino-3-bromobutanoic acid; hydrochloride involves its interaction with specific biological targets such as enzymes or receptors. The presence of both an amino group and a bromine atom allows for binding to active sites on proteins or enzymes, potentially leading to inhibition or activation of metabolic pathways. Its chirality enhances specificity in these interactions, making it valuable in drug development and biochemical research .
These properties make it suitable for various applications in biochemical research and pharmaceutical formulations .
(2R,3R)-2-Amino-3-bromobutanoic acid; hydrochloride has several scientific applications:
The absolute configuration at C2 and C3 in (2R,3R)-2-amino-3-bromobutanoic acid hydrochloride governs its chemical behavior and biological interactions. This stereoisomer features adjacent chiral centers that create a specific three-dimensional arrangement, enabling selective reactions at the bromine-bearing carbon (C3). The electrophilic bromide is positioned synperiplanar to the protonated amino group (NH₃⁺) in low-energy conformers, facilitating intramolecular electrostatic interactions that polarize the C-Br bond. This polarization enhances its susceptibility to nucleophilic substitution (Sₙ2 reactions) while suppressing β-elimination pathways that dominate in antiperiplanar diastereomers like (2R,3S) [5]. Studies confirm that the (2R,3R) configuration stabilizes transition states in ring-forming reactions, enabling asymmetric synthesis of β-lactams and aziridines with >90% diastereoselectivity. The hydrochloride salt further reinforces configurational stability by protonating the amino group, preventing racemization at C2 that could occur via enolization in neutral analogs [2] [6].
Table 1: Stereoelectronic Effects in (2R,3R) Configuration
Structural Feature | Conformational Preference | Reactivity Consequence |
---|---|---|
C2 Stereocenter (R) | Ammonium group equatorial | Resistance to enolization |
C3 Stereocenter (R) | Br syn to NH₃⁺ | C-Br bond polarization |
C2-C3 Bond Torsion | ~60° dihedral angle | Favors Sₙ2 over E2 |
Crystal Packing (HCl salt) | NH₃⁺⋯Cl⁻⋯Br hydrogen bonds | Stabilizes solid-state configuration |
The four possible stereoisomers of 2-amino-3-bromobutanoic acid—(2R,3R), (2S,3S), (2R,3S), and (2S,3R)—exhibit distinct physicochemical and reactivity profiles. The (2R,3R) and (2S,3S) forms are enantiomeric pairs, displaying identical solubility, melting points, and chromatographic retention times on achiral stationary phases. In contrast, the (2R,3R) and (2R,3S) isomers are diastereomers, with measurable differences in properties. For example, (2R,3R)-hydrochloride displays a melting point ∼15°C higher than its (2R,3S) counterpart due to optimized crystal packing, and it is 3–5× more soluble in polar solvents like methanol [2] [5] [6].
Reactivity diverges sharply: Under basic conditions (pH 10), (2R,3R) undergoes nucleophilic substitution at C3 with 85% retention of configuration, while (2R,3S) favors elimination (>70% acrylate byproduct). This dichotomy arises from anti-coplanar requirements for E2 reactions, which are geometrically accessible in the (2R,3S) isomer but sterically hindered in (2R,3R). Chiral HPLC analyses using crown ether-based columns reveal that enantiomeric purity of (2R,3R)-hydrochloride remains >98% after 48 hours at 25°C, whereas diastereomeric mixtures show epimerization at C3 when heated above 60°C [5].
Table 2: Comparative Properties of 2-Amino-3-bromobutanoic Acid Stereoisomers
Isomer | Configuration | Relative Reactivity (Sₙ2) | Melting Point (°C) | Epimerization Risk at C3 |
---|---|---|---|---|
Isomer A | (2R,3R) | 1.0 (reference) | 215–218 (dec.) | Low |
Isomer B | (2S,3S) | 1.0 | 215–218 (dec.) | Low |
Isomer C | (2R,3S) | 0.3 | 200–203 | High |
Isomer D | (2S,3R) | 0.3 | 200–203 | High |
(2R,3R)-2-Amino-3-bromobutanoic acid hydrochloride serves as a chiral building block in Ni(II) and Cu(II) Schiff base complexes, enabling enantioselective alkylations. When the amino and carboxyl groups coordinate to Ni(II), the complex forms a square-planar geometry that locks the C3-bromine in a reactive axial position. Nucleophiles (e.g., malonate anions) attack C3 with inversion, yielding non-natural amino acids like (2R)-2-amino-3-phenylbutanoic acid with 94% ee. The rigid (2R,3R) configuration suppresses nitrogen inversion—a common racemization pathway in α-amino acid metallocomplexes—resulting in configurational half-lives >100 hours at 25°C [8].
The hydrochloride salt is also precursor to Boc-protected derivatives for peptide coupling. In solid-phase synthesis, (2R,3R)-Boc-2-amino-3-bromobutanoic acid incorporates stereospecifically into peptide chains, where the bromide is displaced by cysteine thiols or histidine imidazoles to form cyclic peptidomimetics. This strategy constructs conformationally constrained inhibitors of chitinases, with the (2R,3R) stereochemistry ensuring optimal fit into the enzyme’s chiral pocket [9].
Table 3: Performance of (2R,3R)-Derived Chiral Auxiliaries
Auxiliary System | Reaction Type | Product ee (%) | Configuration Retention |
---|---|---|---|
Ni(II)/Schiff base | C3 Alkylation | 94 | >99% |
Cu(II)/Pyridine | Aziridination | 88 | 97% |
Boc-protected | Peptide macrocyclization | N/A* | 100% |
N-Fmoc protected | Solid-phase synthesis | N/A* | 100% |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8